![molecular formula C23H23FN6O2 B2538022 1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1358048-46-0](/img/structure/B2538022.png)
1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" is a derivative of the 1,2,4-triazoloquinoxaline family, which has been extensively studied for its potential biological activities. Research has shown that derivatives of 1,2,4-triazoloquinoxaline exhibit a range of pharmacological properties, including acting as antagonists to the human A3 adenosine receptor (hA3 AR) , possessing anticancer activity , and demonstrating antimicrobial effects .
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinoxaline derivatives typically involves multi-step reactions starting from various precursors. For instance, the parent 1,2,4-triazolo[1,5-a]quinoxaline can be synthesized from ethyl N^1(2-nitrophenyl)-N^3-ethoxalyloxamidrazonate, leading to key intermediates such as diethyl 1-(2-nitrophenyl)-1,2,4-triazole-3,5-dicarboxylate. This intermediate undergoes cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation to yield the final product . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoloquinoxaline derivatives is characterized by a tricyclic heteroaromatic system that can be modified at various positions to enhance selectivity and potency for biological targets. For example, the introduction of a (hetero)aryl moiety at position-2 has been shown to produce potent hA3 AR antagonists . The presence of substituents such as the 4-fluorophenyl group and piperazine ring in the compound of interest suggests potential for increased receptor binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazoloquinoxaline derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of urea derivatives to the quinoxaline moiety has been explored to enhance anticancer activity . The compound , with its complex substituents, may also participate in various chemical reactions, potentially leading to the formation of new derivatives with distinct biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoloquinoxaline derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their pharmacokinetic profile and therapeutic application. The specific properties of the compound "this compound" are not provided in the papers, but can be inferred to some extent from the known properties of related compounds .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
The compound is part of research exploring the microwave-assisted synthesis of hybrid molecules containing different acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some derivatives have shown good to moderate antimicrobial activity against various microorganisms, indicating potential for further exploration as antimicrobial agents (Başoğlu et al., 2013).
Antagonist Activity of Bicyclic Derivatives
Another study focused on synthesizing bicyclic derivatives, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, to test for 5-HT2 and alpha 1 receptor antagonist activity. This research indicates the compound's potential in developing treatments for conditions related to these receptors (Watanabe et al., 1992).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, targeting structural requirements essential for anticancer activity. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the compound's potential in cancer therapy (Reddy et al., 2015).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a significant area of research. These studies have produced compounds with good or moderate activities against various microorganisms, suggesting the compound's utility in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Evaluation as Multi-Functional Agents
Compounds based on this chemical structure have been synthesized and evaluated as acetylcholinesterase inhibitors, showing promise as treatments for Alzheimer's disease. The multitargeted profile of these compounds, including inhibition of Aβ aggregation and antioxidant activity, underscores the potential for therapeutic applications in neurodegenerative diseases (Kumar et al., 2016).
Mecanismo De Acción
Piperazine derivatives
Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
1,2,4-Triazole derivatives
1,2,4-Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Indole derivatives
Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Cellular Effects
The cellular effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one are not yet fully known. It is possible that this compound could influence cell function by interacting with various cellular pathways . For example, it might affect gene expression or cellular metabolism, potentially influencing cell signaling pathways .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one in laboratory settings are not yet fully known. It is possible that this compound could have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one at different dosages in animal models are not yet fully known. It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is involved in are not yet fully known. It is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one within cells and tissues are not yet fully known. It is possible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is not yet fully known. It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-5-3-4-6-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-9-7-16(24)8-10-17/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXTXAMNLOGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

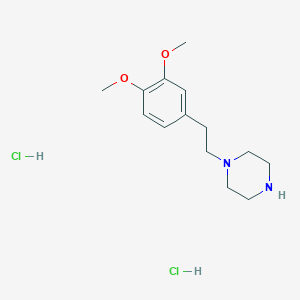
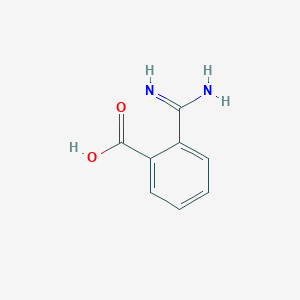
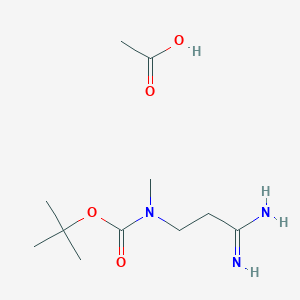
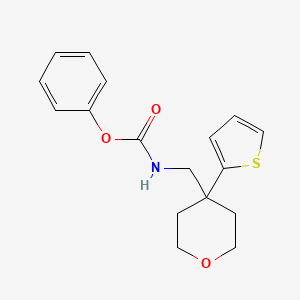
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)
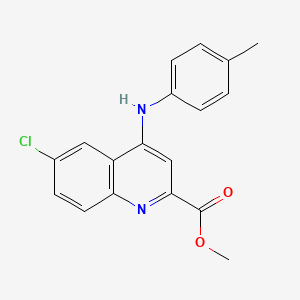
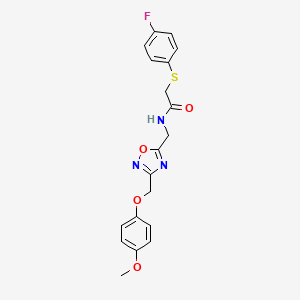

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)
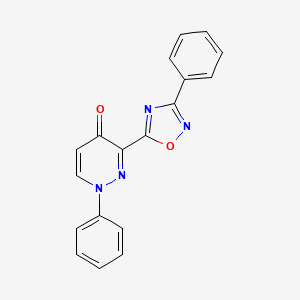
![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)


